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Compound of Interest

Compound Name: 5-Bromo-2-isopropoxypyrimidine

Cat. No.: B176004

CAS Number: 121487-12-5

This technical guide provides a comprehensive overview of 5-Bromo-2-
isopropoxypyrimidine, a halogenated pyrimidine derivative of interest to researchers and
professionals in drug discovery and medicinal chemistry. Due to the limited availability of
specific experimental data for this compound, this guide presents a combination of confirmed
properties, inferred synthetic methodologies based on analogous structures, and general
applications of the broader class of 5-bromopyrimidines.

Core Compound Properties

5-Bromo-2-isopropoxypyrimidine is a substituted pyrimidine ring, a scaffold that is a
privileged structure in medicinal chemistry due to its presence in numerous biologically active
compounds, including anticancer and antiviral agents.[1][2] The presence of a bromine atom at
the 5-position and an isopropoxy group at the 2-position provides two distinct sites for further
chemical modification.

Table 1: Physicochemical Properties of 5-Bromo-2-isopropoxypyrimidine
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Property Value Source
CAS Number 121487-12-5 [3]
Molecular Formula C7HsBrN20 [3]
Molecular Weight 217.06 g/mol [3]
Purity gziccj::)lly >99% (Highly Purified ]
Storage Temperature -20°C [3]

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis for 5-Bromo-2-isopropoxypyrimidine is not readily
available in the public domain. However, a plausible and efficient synthetic route can be
inferred from established methodologies for the synthesis of analogous 2-alkoxypyrimidines.
The most common approach involves the nucleophilic aromatic substitution (SNAr) of a
suitable precursor, such as 5-bromo-2-chloropyrimidine, with isopropanol in the presence of a
base.

Proposed Synthesis of 5-Bromo-2-isopropoxypyrimidine

The proposed synthesis starts from the commercially available 5-bromo-2-chloropyrimidine.
The chloro group at the 2-position is highly susceptible to nucleophilic displacement by
alkoxides.
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Proposed Synthesis of 5-Bromo-2-isopropoxypyrimidine
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Caption: Proposed synthetic pathway for 5-Bromo-2-isopropoxypyrimidine.

General Experimental Protocol for Synthesis

This protocol is a general guideline based on standard procedures for SNAr reactions on
chloropyrimidines.

» Reagent Preparation: Prepare a solution of sodium isopropoxide by cautiously adding
sodium metal (1.1 equivalents) to anhydrous isopropanol under an inert atmosphere (e.g.,
nitrogen or argon).

o Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a
reflux condenser, dissolve 5-bromo-2-chloropyrimidine (1.0 equivalent) in anhydrous
isopropanol.
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e Reaction Execution: Slowly add the freshly prepared sodium isopropoxide solution to the
solution of 5-bromo-2-chloropyrimidine at room temperature. After the addition is complete,
heat the reaction mixture to reflux.

e Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or
Liguid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

o Work-up: Upon completion, cool the reaction mixture to room temperature and quench with
water.

o Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or
dichloromethane).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
column chromatography on silica gel.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 5-Bromo-2-isopropoxypyrimidine is dictated by its two functional
groups, making it a valuable building block in the synthesis of more complex molecules.

Key Reactions

o Palladium-Catalyzed Cross-Coupling Reactions: The C5-bromo position is amenable to
various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira,
and Buchwald-Hartwig couplings.[5] This allows for the introduction of a wide range of
substituents, including aryl, heteroaryl, alkynyl, and amino groups.

e Lithiation and Subsequent Electrophilic Quench: The bromine atom can be exchanged with
lithium using an organolithium reagent (e.g., n-butyllithium) at low temperatures. The
resulting lithiated pyrimidine can then react with various electrophiles.
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Caption: Key reaction pathways for the functionalization of 5-Bromo-2-isopropoxypyrimidine.

Potential Applications in Medicinal Chemistry

Pyrimidine derivatives are integral to the development of a wide range of therapeutic agents.
While specific biological activities for 5-Bromo-2-isopropoxypyrimidine are not documented,
its structural motifs suggest potential applications in:

» Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in
cancer therapy.[2]

» Antiviral Agents: Nucleoside analogs containing a pyrimidine base are a cornerstone of
antiviral drug discovery.[2]

o Central Nervous System (CNS) Agents: Substituted pyrimidines have been explored for their
activity on various CNS targets.
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Spectroscopic and Analytical Characterization

Detailed experimental spectroscopic data for 5-Bromo-2-isopropoxypyrimidine is not widely
published. The following are predicted data and general protocols for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The spectrum is expected to show a singlet for the two equivalent pyrimidine
protons, a septet for the methine proton of the isopropoxy group, and a doublet for the six
equivalent methyl protons of the isopropoxy group.

e 13C NMR: The spectrum should display distinct signals for the carbon atoms of the
pyrimidine ring and the isopropoxy group.

General Protocol for NMR Sample Preparation:
e Weigh 5-10 mg of purified 5-Bromo-2-isopropoxypyrimidine.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a standard 5 mm NMR tube.[6]

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion
due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio).

General Protocol for MS Analysis:

o Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or
acetonitrile).

 Introduce the sample into the mass spectrometer via direct infusion or coupled with a
chromatographic system (e.g., GC-MS or LC-MS).

Safety and Handling

For research use only. Not for use in human, therapeutic, or diagnostic applications.[3]
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o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area at -20°C.

[3]

o Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and
eye/face protection.

e Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.

This guide provides a foundational understanding of 5-Bromo-2-isopropoxypyrimidine,
highlighting its potential as a versatile building block in synthetic and medicinal chemistry.
Further experimental investigation is required to fully elucidate its properties and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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